Ethyl 7-bromobenzo[d]dioxole-4-carboxylate synthesis protocol
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Abstract
Introduction and Strategic Overview
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is an aromatic heterocyclic compound featuring a benzodioxole core. This scaffold is a key pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. The presence of both a bromo-substituent and an ethyl ester functional group makes this molecule a versatile intermediate for further chemical modification, such as cross-coupling reactions at the bromine site and amide bond formation via the ester.
Given the absence of a direct, documented synthesis, a logical pathway must be constructed. Three primary retrosynthetic strategies can be considered for the synthesis of the target molecule:
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Late-Stage Bromination: Direct electrophilic bromination of a precursor, Ethyl benzo[d]dioxole-4-carboxylate. This route's viability is highly dependent on the regioselectivity of the bromination, which can be difficult to control.
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Late-Stage Esterification: Synthesis of 7-bromobenzo[d]dioxole-4-carboxylic acid followed by an esterification reaction. This is a reliable method, often employing Fischer-Speier esterification conditions.[1][2][3][4]
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Amino Group Conversion (Sandmeyer Reaction): Introduction of the bromine atom via a diazonium salt intermediate derived from Ethyl 7-aminobenzo[d]dioxole-4-carboxylate. This method offers excellent regiochemical control and is often the preferred method for introducing halides to specific positions on an aromatic ring.
This guide will focus on the Sandmeyer Reaction pathway due to its superior control over the final product's isomeric purity. The overall workflow is depicted below.
Caption: Proposed four-step synthesis workflow for the target compound.
Mechanistic Principles and Rationale
Step 1: Electrophilic Nitration
The synthesis begins with the nitration of Ethyl benzo[d]dioxole-4-carboxylate. The benzodioxole ring system is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents (the fused dioxole ring and the ethyl carboxylate group) will determine the position of the incoming nitro group. The ester group is a deactivating, meta-directing group, while the dioxole oxygen atoms are activating, ortho- and para-directing. The position para to the ether-like oxygens (C7) is sterically accessible and electronically favored, leading to the desired 7-nitro isomer as the major product.
Step 2: Reduction of the Nitro Group
The nitro group of Ethyl 7-nitrobenzo[d]dioxole-4-carboxylate is then reduced to a primary amine. This transformation is reliably achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl).[5][6][7] Catalytic hydrogenation is often preferred due to cleaner reaction profiles and milder conditions.
Steps 3 & 4: Diazotization and Sandmeyer Reaction
This two-part sequence is the core of the strategy.
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Diazotization: The synthesized Ethyl 7-aminobenzo[d]dioxole-4-carboxylate is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.
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Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This initiates a radical-nucleophilic aromatic substitution. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed pathway and has not been optimized. Researchers should perform small-scale trials and exercise all standard laboratory safety precautions.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Ethyl benzo[d]dioxole-4-carboxylate | N/A | 194.18 | Starting Material (Assumed Purity >98%) |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | Fuming, corrosive |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Corrosive, strong dehydrating agent |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | Flammable solid |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic |
| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Corrosive |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Irritant |
| Diethyl Ether | 60-29-7 | 74.12 | Flammable, peroxide-former |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
Step 1: Nitration of Ethyl benzo[d]dioxole-4-carboxylate
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add Ethyl benzo[d]dioxole-4-carboxylate (1.0 eq) to concentrated sulfuric acid (3.0 eq).
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), keeping the temperature below 10 °C.
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Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not rise above 0 °C.
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Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture slowly over crushed ice.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude Ethyl 7-nitrobenzo[d]dioxole-4-carboxylate.
Step 2: Reduction to Ethyl 7-aminobenzo[d]dioxole-4-carboxylate
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Dissolve the crude nitro compound (1.0 eq) in ethanol in a hydrogenation vessel.
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Add 10% Palladium on Carbon catalyst (approx. 5 mol %).
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Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
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Evaporate the solvent under reduced pressure to obtain the crude amine, which can be purified by column chromatography if necessary.
Step 3 & 4: Diazotization and Sandmeyer Reaction
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Suspend the amine (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.
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Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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In a separate reaction vessel, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and cool to 0 °C.
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Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
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Cool the mixture to room temperature and extract the product with diethyl ether (3 x volumes).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Product Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1312610-07-3 | [8][9][10] |
| Molecular Formula | C₁₀H₉BrO₄ | [9][11] |
| Molecular Weight | 273.08 g/mol | [9][11] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Spectroscopic Data (Predicted)
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¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the dioxole protons (-O-CH₂-O-), and two doublets in the aromatic region for the two remaining aromatic protons.
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¹³C NMR: Expect signals for the ethyl group carbons, the dioxole carbon, the ester carbonyl carbon, and the six aromatic carbons.
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Mass Spectrometry (MS): Expect a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the isotopic abundance of Bromine-79 and Bromine-81.
Safety and Handling
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General Precautions: All steps should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
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Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. This reaction is highly exothermic and can run away if the temperature is not controlled. Add reagents slowly and ensure efficient cooling.
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Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in a wet state or under an inert atmosphere. Hydrogen gas is highly flammable.
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Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.
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Hydrobromic Acid: This is a highly corrosive acid. Avoid inhalation of vapors and contact with skin.
References
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Fischer–Speier esterification. Wikipedia. (URL: [Link])
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Fischer Esterification. Organic Chemistry Portal. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (URL: [Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])
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Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. (URL: [Link])
- Process for the reduction of nitro derivatives to amines.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. (URL: [Link])
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. (URL: [Link])
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Fischer Esterification. Chemistry LibreTexts. (URL: [Link])
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What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. (URL: [Link])
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Ethyl 7-bromobenzo[d][1][12]dioxole-4-carboxylate. AbacipharmTech. (URL: [Link])
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Ethyl 7-bromobenzo[d][1][12]dioxole-4-carboxylate, min 98%, 25 mg. CP Lab Safety. (URL: [Link])
- Preparation method of ethyl benzoate.
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